REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][C:11]([CH3:13])=O>CO>[C:11](=[N:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)([CH3:13])[CH3:10]
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Name
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|
Quantity
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18 g
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Type
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reactant
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Smiles
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NC=1C=CC(=NC1)OC
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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the volatiles were concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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C(C)(C)=NC=1C=NC(=CC1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |